molecular formula C26H32N4 B5236497 1-[1-(2-methylbenzyl)-4-piperidinyl]-N,N-bis(3-pyridinylmethyl)methanamine

1-[1-(2-methylbenzyl)-4-piperidinyl]-N,N-bis(3-pyridinylmethyl)methanamine

Cat. No. B5236497
M. Wt: 400.6 g/mol
InChI Key: PNQNTXQCKAPKHQ-UHFFFAOYSA-N
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Description

1-[1-(2-methylbenzyl)-4-piperidinyl]-N,N-bis(3-pyridinylmethyl)methanamine, also known as MPMP, is a chemical compound that belongs to the class of selective norepinephrine reuptake inhibitors (NRIs). It is a potent and highly selective inhibitor of norepinephrine reuptake, which makes it a promising candidate for the treatment of various neuropsychiatric disorders.

Mechanism of Action

1-[1-(2-methylbenzyl)-4-piperidinyl]-N,N-bis(3-pyridinylmethyl)methanamine exerts its pharmacological effects by selectively inhibiting the reuptake of norepinephrine, a neurotransmitter that plays a crucial role in regulating mood, attention, and arousal. By blocking the reuptake of norepinephrine, 1-[1-(2-methylbenzyl)-4-piperidinyl]-N,N-bis(3-pyridinylmethyl)methanamine increases its availability in the synaptic cleft, leading to enhanced neurotransmission and improved cognitive function.
Biochemical and Physiological Effects:
1-[1-(2-methylbenzyl)-4-piperidinyl]-N,N-bis(3-pyridinylmethyl)methanamine has been shown to increase the levels of norepinephrine in various brain regions, including the prefrontal cortex, hippocampus, and striatum. It also modulates the release of other neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

1-[1-(2-methylbenzyl)-4-piperidinyl]-N,N-bis(3-pyridinylmethyl)methanamine has several advantages for laboratory experiments, including its high selectivity for norepinephrine reuptake inhibition, its potent pharmacological effects, and its well-established synthesis method. However, its limitations include its potential toxicity and the need for further research to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 1-[1-(2-methylbenzyl)-4-piperidinyl]-N,N-bis(3-pyridinylmethyl)methanamine, including its potential use as a novel therapeutic agent for various neuropsychiatric disorders, the development of more potent and selective analogs, and the investigation of its underlying mechanisms of action. Additionally, further research is needed to determine its safety and efficacy in humans and to explore its potential for drug development.

Synthesis Methods

The synthesis of 1-[1-(2-methylbenzyl)-4-piperidinyl]-N,N-bis(3-pyridinylmethyl)methanamine involves several steps, including the reaction of 1-(2-methylbenzyl)piperidine with 3-pyridinemethanol, followed by the reaction of the resulting product with formaldehyde and sodium borohydride. The final product is obtained through the reaction of the intermediate with 3-pyridinecarboxaldehyde.

Scientific Research Applications

1-[1-(2-methylbenzyl)-4-piperidinyl]-N,N-bis(3-pyridinylmethyl)methanamine has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders, including attention deficit hyperactivity disorder (ADHD), depression, and anxiety. It has been shown to improve cognitive function, reduce hyperactivity, and alleviate symptoms of depression and anxiety in animal models.

properties

IUPAC Name

1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-N,N-bis(pyridin-3-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4/c1-22-6-2-3-9-26(22)21-29-14-10-23(11-15-29)18-30(19-24-7-4-12-27-16-24)20-25-8-5-13-28-17-25/h2-9,12-13,16-17,23H,10-11,14-15,18-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQNTXQCKAPKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)CN(CC3=CN=CC=C3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2-methylbenzyl)-4-piperidinyl]-N,N-bis(3-pyridinylmethyl)methanamine

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